molecular formula C8H10N4 B1325080 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine CAS No. 936940-74-8

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

Cat. No.: B1325080
CAS No.: 936940-74-8
M. Wt: 162.19 g/mol
InChI Key: AQDOETBQHPTIFT-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another method includes the use of multicomponent reactions, which are efficient and provide high yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often utilize automated synthesis and purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDOETBQHPTIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640522
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-74-8
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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